

An In-depth Technical Guide to 4-Bromobenzophenone: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromobenzophenone**

Cat. No.: **B181533**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Bromobenzophenone**. It includes detailed experimental protocols for its synthesis, purification, and characterization, along with an exploration of its reactivity and potential applications.

Core Physical and Chemical Properties

4-Bromobenzophenone is a crystalline solid at room temperature, appearing as white to off-white or light beige powder.^{[1][2]} It is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.^[2]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for **4-Bromobenzophenone**.

Table 1: Physical Properties of **4-Bromobenzophenone**

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₉ BrO	[2]
Molecular Weight	261.11 g/mol	[3]
Melting Point	79-84 °C	[2][3]
Boiling Point	350 °C (at 760 mmHg)	[2][3]
Appearance	White to light beige crystalline powder	[2]
Solubility	Insoluble in water; slightly soluble in ethanol, ether, and benzene.	[2][4]

Table 2: Spectroscopic and Chromatographic Data of 4-Bromobenzophenone

Technique	Key Data/Observations	Reference(s)
¹ H NMR	Spectral data available.	[1]
¹³ C NMR	Spectral data available.	[1]
Infrared (IR)	Conforms to structure.	[1]
Mass Spectrometry (MS)	Mass spectrum available.	[1]
Gas Chromatography (GC)	Assay (GC): ≥97.5% to >98.0%	

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 4-Bromobenzophenone are crucial for its effective use in research and development.

Synthesis of 4-Bromobenzophenone via Friedel-Crafts Acylation

The most common method for synthesizing **4-Bromobenzophenone** is through the Friedel-Crafts acylation of bromobenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.[\[5\]](#)

Materials:

- Bromobenzene
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- 10% Sodium hydroxide (NaOH) solution
- Diethyl ether
- Light petroleum (boiling range 60-80°C)
- Ice
- 50 mL Erlenmeyer flask
- Boiling water bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 50 mL Erlenmeyer flask, combine bromobenzene and benzoyl chloride.
- Gradually add anhydrous aluminum chloride to the mixture in portions, with swirling.
- Heat the reaction mixture in a boiling water bath for approximately 20 minutes. The mixture will typically turn a dark red color.
- After cooling, pour the reaction mixture onto ice.

- Neutralize the mixture with a 10% NaOH solution. This step is to dissolve any unreacted benzoyl chloride and the aluminum salts.
- Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.
- Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate.
- Remove the diethyl ether using a rotary evaporator to yield the crude product.

Diagram of the Friedel-Crafts Acylation Workflow:

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **4-Bromobenzophenone** via Friedel-Crafts acylation.

Purification of 4-Bromobenzophenone

The crude product obtained from the synthesis can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

- Dissolve the crude **4-Bromobenzophenone** in a minimum amount of hot light petroleum (60-80°C) or ethanol.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals to obtain pure **4-Bromobenzophenone**.

Analytical Characterization

The identity and purity of the synthesized **4-Bromobenzophenone** can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^{13}C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy:

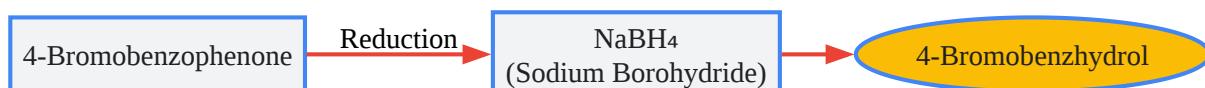
- IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl ($\text{C}=\text{O}$) stretch of the ketone.

Mass Spectrometry (MS):

- MS provides the molecular weight of the compound and its fragmentation pattern, which helps in confirming the structure.

Chromatographic Methods:

- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the compound.[\[2\]](#)


Chemical Reactivity

4-Bromobenzophenone exhibits reactivity at both the carbonyl group and the bromine-substituted aromatic ring.

Reactions at the Carbonyl Group

- Reduction: The ketone functionality can be reduced to a secondary alcohol (4-bromobenzhydrol) using reducing agents like sodium borohydride (NaBH_4).[\[6\]](#)[\[7\]](#)
- Grignard Reaction: Reaction with Grignard reagents results in the formation of tertiary alcohols. For example, reacting **4-Bromobenzophenone** with phenylmagnesium bromide would yield (4-bromophenyl)diphenylmethanol.

Diagram of the Reduction of **4-Bromobenzophenone**:

[Click to download full resolution via product page](#)

The reduction of **4-Bromobenzophenone** to 4-Bromobenzhydrol.

Reactions involving the Bromo-Substituent

- Suzuki-Miyaura Coupling: The bromine atom can be substituted via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.^[8] This is a powerful method for synthesizing more complex benzophenone derivatives.

Diagram of the Suzuki-Miyaura Coupling Reaction:

[Click to download full resolution via product page](#)

Suzuki-Miyaura coupling of **4-Bromobenzophenone** to form a 4-arylbenzophenone derivative.

Biological Relevance and Applications

While direct involvement of **4-Bromobenzophenone** in specific signaling pathways is not extensively documented, its derivatives are of significant interest in medicinal chemistry and materials science.

Precursor for Bioactive Molecules

Benzophenone and its derivatives form the structural core of many compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^[9] **4-Bromobenzophenone** serves as a key starting material for the synthesis of these more complex and potentially therapeutic molecules.

Photochemical Applications

Benzophenones are well-known photosensitizers and are used as photoinitiators in UV-curing applications.[9][10] Upon absorption of UV light, **4-Bromobenzophenone** can be excited to a triplet state, which can then initiate polymerization or other photochemical reactions.[6][7] This property is valuable in the development of photocurable materials and in photochemical synthesis.

Diagram of the Photoinitiation Process:

[Click to download full resolution via product page](#)

Simplified Jablonski diagram illustrating the photoexcitation of **4-Bromobenzophenone**.

Conclusion

4-Bromobenzophenone is a versatile chemical compound with well-defined physical and chemical properties. The experimental protocols for its synthesis and purification are robust and accessible. Its reactivity at both the carbonyl group and the bromo-substituent makes it a valuable intermediate for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational resource for researchers and professionals working with this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BROMOBENZOPHENONE | 90-90-4 [chemicalbook.com]
- 3. 4-溴苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Bromobenzophenone, 98% | Fisher Scientific [fishersci.ca]
- 5. studymoose.com [studymoose.com]
- 6. Experimental Chemistry II [sites.science.oregonstate.edu]
- 7. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. CN100427461C - Polymerisable benzophenone photoinitiator and its preparing method - Google Patents [patents.google.com]
- 9. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromobenzophenone: Properties, Synthesis, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181533#physical-and-chemical-properties-of-4-bromobenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com